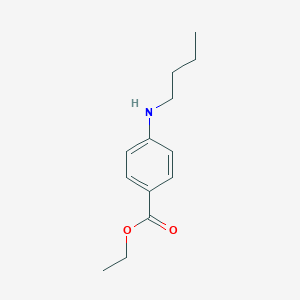

Ethyl 4-(butylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(butylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXRSQYDLPYYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059101 | |

| Record name | Benzoic acid, 4-(butylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl 4-butylaminobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20705 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-32-6 | |

| Record name | Ethyl 4-(butylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-butylaminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(butylamino)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(butylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-butylaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-BUTYLAMINOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D68EP3V31W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 4-(butylamino)benzoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-(butylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(butylamino)benzoate is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the local anesthetic tetracaine.[1][2] Its chemical structure, characterized by an ethyl ester of 4-(butylamino)benzoic acid, makes it a subject of interest in medicinal chemistry and drug development.[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data of Ethyl 4-(butylamino)benzoate.

Chemical and Physical Properties

The fundamental chemical and physical properties of Ethyl 4-(butylamino)benzoate are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethyl 4-(butylamino)benzoate[4] |

| CAS Number | 94-32-6[1][4] |

| Molecular Formula | C₁₃H₁₉NO₂[1][4][5] |

| Molecular Weight | 221.30 g/mol [3][6] |

| SMILES | CCCCNC1=CC=C(C=C1)C(=O)OCC[4] |

| InChI | 1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3[4] |

| InChIKey | GTXRSQYDLPYYNW-UHFFFAOYSA-N[4] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to off-white or light yellow crystalline powder[1][4][6] |

| Melting Point | 68-70 °C[1][2] |

| Boiling Point | 220 °C at 2 mmHg[1][2] |

| Solubility | Slightly soluble in DMSO and Methanol[1][2] |

| Density | Approximately 1.0451 g/cm³ (rough estimate)[1][2] |

| Refractive Index | Approximately 1.5175 (estimate)[1][2] |

| Flash Point | 158.4 °C[1] |

| Vapor Pressure | 9.87E-05 mmHg at 25°C[1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of Ethyl 4-(butylamino)benzoate. The following table summarizes the available spectral information.

Table 3: Spectroscopic Data

| Technique | Data Availability / Key Features |

| ¹H NMR | Spectra are available.[4][7][8] |

| ¹³C NMR | Spectra are available.[7][9] |

| Infrared (IR) | Spectra are available (KBr disc, nujol mull).[7] |

| Mass Spectrometry (MS) | Mass spectra are available, with major fragments observed.[4] |

Experimental Protocols

Synthesis of Ethyl 4-(butylamino)benzoate

A common method for the synthesis of Ethyl 4-(butylamino)benzoate involves the reductive amination of ethyl p-nitrobenzoate.[10]

Materials:

-

p-Nitrobenzoate (93.9 g, 0.48 mol)

-

Methanol (138.2 g, 4.32 mol)

-

n-Butyraldehyde (38.1 g, 0.53 mol)

-

Zinc powder (124.8 g, 1.92 mol)

-

Acetic acid (230.4 g, 3.84 mol)

-

Ethyl acetate (B1210297)

-

Water

Procedure:

-

To a 1L four-necked flask equipped with a stirrer, a spherical condenser, a thermometer, and a constant pressure dropping funnel, add p-nitrobenzoate and methanol.[10]

-

Add n-butyraldehyde and zinc powder to the mixture.[10]

-

Cool the mixture to 0-5 °C.[10]

-

Slowly add acetic acid to the system over a period of 30 minutes.[10]

-

Allow the reaction to proceed at room temperature for approximately 2 hours, monitoring the progress using Thin Layer Chromatography (TLC).[10]

-

After the reaction is complete, the light brown-yellow transparent liquid is obtained by direct pumping.[10]

-

Wash the filter cake with water (3 x 50 mL).[10]

-

The generated salt is removed, and the zinc powder is recovered. The mother liquor is subjected to reduced pressure evaporation to recover the methanol.[10]

-

Dissolve the remaining residue in 200 mL of ethyl acetate and wash to remove salt and acetic acid.[10]

-

Dry the organic phase to yield the crude product of ethyl p-butylamino benzoate. A yield of approximately 94.7% can be expected.[10]

Logical Relationships and Use

Ethyl 4-(butylamino)benzoate is a significant intermediate in organic synthesis. Its primary application is in the production of the local anesthetic tetracaine.[1] This relationship can be visualized as a straightforward synthesis pathway.

Safety and Handling

Ethyl 4-(butylamino)benzoate should be handled with care in a laboratory setting. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area.[12]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place.[1][12]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and key applications of Ethyl 4-(butylamino)benzoate. The compiled data and protocols are intended to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this important chemical intermediate.

References

- 1. ethyl 4-(butylamino)benzoate [chembk.com]

- 2. Ethyl 4-(butylamino)benzoate | 94-32-6 [chemicalbook.com]

- 3. Ethyl 4-(butylamino)benzoate 98% | 94-32-6 [sigmaaldrich.com]

- 4. Ethyl 4-(butylamino)benzoate | C13H19NO2 | CID 66746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl-(4-n-butylamino)benzoate [webbook.nist.gov]

- 6. Ethyl 4-(butylamino)benzoate 94-32-6 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Ethyl 4-(butylamino)benzoate(94-32-6) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 2017erp.com [2017erp.com]

- 11. Ethyl 4-(butylamino)benzoate | 94-32-6 [amp.chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Ethyl 4-(butylamino)benzoate

This technical guide provides a comprehensive overview of Ethyl 4-(butylamino)benzoate, a significant chemical compound utilized by researchers, scientists, and professionals in drug development. It details its physicochemical properties, synthesis protocols, and applications, presenting data in a structured and accessible format.

Physicochemical Properties

Ethyl 4-(butylamino)benzoate is an organic compound with the molecular formula C13H19NO2.[1][2][3][4] It is recognized for its role as a key intermediate in the synthesis of various biologically active molecules.[1][5] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 221.30 g/mol | [1] |

| Molecular Formula | C13H19NO2 | [1][2][3][4] |

| CAS Number | 94-32-6 | [1][2] |

| Appearance | White to off-white solid powder | [1][2][4] |

| Melting Point | 68-70 °C | [1][2] |

| Boiling Point | 220 °C at 2 mmHg | [1] |

| Synonyms | Butyl benzocaine, Ethyl p-butylaminobenzoate | [1] |

Synthesis of Ethyl 4-(butylamino)benzoate

A common method for the synthesis of Ethyl 4-(butylamino)benzoate involves the reductive amination of a nitroaromatic compound.[6] This process is outlined in the experimental protocol below.

Objective: To synthesize Ethyl 4-(butylamino)benzoate from p-nitrobenzoate.[6]

Materials:

-

p-Nitrobenzoate (0.48 mol)

-

Methanol (4.32 moles)

-

n-Butyraldehyde (0.53 mol)

-

Zinc powder (1.92 mol)

-

Acetic acid (3.84 mol)

-

Ethyl acetate

-

Water

Equipment:

-

1L four-necked flask

-

Stirrer

-

Spherical condenser

-

Thermometer

-

Constant pressure dropping funnel

Procedure:

-

To a 1L four-necked flask, add 93.9g (0.48 mol) of p-nitrobenzoate and 138.2g (4.32 moles) of methanol.[6]

-

To this mixture, add 38.1g (0.53 mol) of n-butyraldehyde and 124.8g (1.92 mol) of zinc powder.[6]

-

Cool the reaction vessel to 0-5 °C.[6]

-

Slowly add 230.4g (3.84 mol) of acetic acid to the mixture over a period of 30 minutes.[6]

-

Allow the reaction to proceed at room temperature for approximately 2 hours, monitoring the progress using Thin Layer Chromatography (TLC).[6]

-

Upon completion, the product is a light brown-yellow transparent liquid.[6] Filter the mixture directly.

-

Wash the filter cake with water (3 x 50 mL) to remove salts and recover the zinc powder.[6]

-

The filtrate is subjected to reduced pressure evaporation to recover the methanol.[6]

-

Dissolve the remaining residue in 200 mL of ethyl acetate.[6]

-

Wash the organic phase to remove any remaining salt and acetic acid, then dry the organic phase.[6]

-

This process yields approximately 100.8g of crude Ethyl p-butylamino benzoate (B1203000), corresponding to a yield of 94.7%.[6]

References

- 1. Ethyl 4-(butylamino)benzoate | 94-32-6 [chemicalbook.com]

- 2. Ethyl 4-(butylamino)benzoate - Safety Data Sheet [chemicalbook.com]

- 3. ethyl 4-(butylamino)benzoate [chembk.com]

- 4. Ethyl 4-(butylamino)benzoate | C13H19NO2 | CID 66746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-(butylamino) benzoate - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 6. 2017erp.com [2017erp.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(butylamino)benzoate, with a Focus on its pKa Value

This technical guide provides a comprehensive overview of the acidic dissociation constant (pKa) and other physicochemical properties of Ethyl 4-(butylamino)benzoate. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting key data, experimental methodologies, and logical workflows.

Physicochemical Data Summary

Ethyl 4-(butylamino)benzoate, an ethyl ester of 4-(butylamino)benzoic acid, is a crystalline compound utilized in chemical synthesis[1][2]. A critical parameter in understanding its behavior in physiological and chemical systems is its acid dissociation constant (pKa). Currently, only a predicted pKa value is readily available in the literature. A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Predicted pKa | 2.61 ± 0.32 | [2] |

| Molecular Formula | C13H19NO2 | [2][3] |

| Molecular Weight | 221.30 g/mol | [1][3] |

| Melting Point | 68-70 °C | [1][2] |

| Boiling Point | 220 °C at 2 mmHg | [1][2] |

| Appearance | White to Off-White Crystalline Powder | [2] |

| CAS Number | 94-32-6 | [1][3] |

Experimental Protocol for pKa Determination

While an experimentally determined pKa value for Ethyl 4-(butylamino)benzoate is not widely reported, its determination can be achieved through established methods for aromatic amines, such as potentiometric titration or UV-Vis spectrophotometry[4][5][6]. The spectrophotometric method is particularly suitable for compounds where the protonated and deprotonated forms exhibit different UV-Vis absorption spectra.

Spectrophotometric pKa Determination of Ethyl 4-(butylamino)benzoate

This protocol outlines a general procedure for determining the pKa of Ethyl 4-(butylamino)benzoate using UV-Vis spectrophotometry.

1. Materials and Reagents:

-

Ethyl 4-(butylamino)benzoate

-

Hydrochloric acid (HCl) solutions of varying concentrations

-

Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations

-

A suitable buffer system to cover a pH range around the predicted pKa (e.g., citrate (B86180) or phosphate (B84403) buffers)

-

Methanol or another suitable organic solvent miscible with water

-

Deionized water

-

Calibrated pH meter

-

UV-Vis spectrophotometer

-

Quartz cuvettes

2. Preparation of Solutions:

-

Stock Solution: Prepare a stock solution of Ethyl 4-(butylamino)benzoate of a known concentration in methanol. The concentration should be chosen to yield a maximum absorbance in the range of 0.5 to 1.5 in the subsequent measurements.

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 3 pH units centered around the predicted pKa of 2.61.

-

Test Solutions: For each pH value, prepare a test solution by adding a small, constant volume of the Ethyl 4-(butylamino)benzoate stock solution to a known volume of the buffer solution. This ensures that the final concentration of the analyte is constant across all measurements.

3. Spectrophotometric Measurement:

-

Wavelength Scan: Record the UV-Vis absorption spectrum of Ethyl 4-(butylamino)benzoate in a highly acidic solution (e.g., pH < 1) and a neutral or slightly basic solution (e.g., pH 7) to determine the wavelengths of maximum absorbance for the protonated (BH+) and neutral (B) forms, respectively. Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

Absorbance Measurements: Measure the absorbance of each test solution at the predetermined analytical wavelength(s).

4. Data Analysis and pKa Calculation:

-

The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log10([BH+]/[B])

-

The ratio of the protonated form to the neutral form can be determined from the absorbance measurements: [BH+]/[B] = (A - AB) / (ABH+ - A) Where:

-

A is the absorbance of the sample at a given pH.

-

AB is the absorbance of the fully deprotonated (neutral) form.

-

ABH+ is the absorbance of the fully protonated form.

-

-

By plotting the absorbance versus pH, a sigmoidal curve is obtained. The pKa is the pH at the inflection point of this curve. Alternatively, plotting log10([BH+]/[B]) against pH will yield a straight line that intersects the x-axis at the pKa value.

Visualized Workflow

The following diagram illustrates the experimental workflow for the spectrophotometric determination of the pKa value of Ethyl 4-(butylamino)benzoate.

Caption: Workflow for Spectrophotometric pKa Determination.

References

- 1. Ethyl 4-(butylamino)benzoate 98 94-32-6 [sigmaaldrich.com]

- 2. Ethyl 4-(butylamino)benzoate | 94-32-6 [chemicalbook.com]

- 3. Ethyl 4-(butylamino)benzoate | C13H19NO2 | CID 66746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data of Ethyl 4-(butylamino)benzoate: A Technical Guide

Introduction

Ethyl 4-(butylamino)benzoate, with the CAS number 94-32-6 and a molecular formula of C13H19NO2, is an organic compound used in chemical synthesis.[1][2] Its molecular weight is approximately 221.3 g/mol .[1][3] This document provides a comprehensive overview of its spectroscopic data, including proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For Ethyl 4-(butylamino)benzoate, both ¹H and ¹³C NMR data are crucial for structural elucidation.

Proton (¹H) NMR Spectroscopic Data

The ¹H NMR spectrum of Ethyl 4-(butylamino)benzoate, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals for each unique proton environment in the molecule.[3][4]

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Aromatic (C₆H₄) | 7.860 | Doublet | 2H | Not available |

| Aromatic (C₆H₄) | 6.531 | Doublet | 2H | Not available |

| O-CH₂ (Ethyl) | 4.307 | Quartet | 2H | Not available |

| N-H | 4.1 (approx.) | Broad Singlet | 1H | Not available |

| N-CH₂ (Butyl) | 3.141 | Triplet | 2H | Not available |

| N-CH₂-CH₂ (Butyl) | 1.595 | Multiplet | 2H | Not available |

| CH₂-CH₃ (Butyl) | 1.417 | Multiplet | 2H | Not available |

| O-CH₂-CH₃ (Ethyl) | 1.352 | Triplet | 3H | Not available |

| CH₂-CH₃ (Butyl) | 0.951 | Triplet | 3H | Not available |

Data sourced from ChemicalBook.[4]

Carbon-13 (¹³C) NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[5]

| Assignment | Chemical Shift (ppm) |

| C=O (Ester) | 167.2 |

| Aromatic C (quaternary, attached to N) | 152.0 |

| Aromatic CH | 131.5 |

| Aromatic C (quaternary, attached to C=O) | 118.5 |

| Aromatic CH | 112.5 |

| O-CH₂ (Ethyl) | 60.1 |

| N-CH₂ (Butyl) | 43.2 |

| N-CH₂-CH₂ (Butyl) | 31.4 |

| CH₂-CH₃ (Butyl) | 20.3 |

| O-CH₂-CH₃ (Ethyl) | 14.5 |

| CH₂-CH₃ (Butyl) | 13.9 |

Note: The specific chemical shifts for ¹³C NMR can vary slightly depending on the solvent and experimental conditions. The data presented here is a representative spectrum.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weighing the Sample: Accurately weigh between 5-25 mg of Ethyl 4-(butylamino)benzoate for ¹H NMR, and 20-100 mg for ¹³C NMR.[6][7][8]

-

Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which is commonly used for nonpolar organic compounds.[7][9]

-

Dissolution: Dissolve the sample completely in the deuterated solvent within a clean vial. Gentle vortexing or sonication can be used to ensure the sample is fully dissolved.[7][8]

-

Filtration and Transfer: To remove any solid particles that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.[8][9]

-

Final Checks: Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[7] Clean the outside of the tube with a lint-free tissue and cap it securely.[7]

Data Acquisition:

-

Instrument Setup: Place the NMR tube into the spectrometer.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.[7] The magnetic field is then shimmed to maximize its homogeneity and improve spectral resolution.[7]

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[7]

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate the experiment.[7] For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

IR Spectroscopic Data

The IR spectrum of Ethyl 4-(butylamino)benzoate shows characteristic absorption bands corresponding to its various functional groups.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amine |

| 2850-2960 | C-H Stretch | Alkane (Butyl and Ethyl groups) |

| ~1715 | C=O Stretch | Ester |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1280-1300 | C-N Stretch | Aromatic Amine |

| 1100-1300 | C-O Stretch | Ester |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).[3][12]

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (around 50 mg) of Ethyl 4-(butylamino)benzoate in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[13]

-

Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[13]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[13]

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[13]

-

Cleaning: After analysis, clean the salt plate with an appropriate solvent (e.g., acetone) and return it to a desiccator.[13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[14][15]

Mass Spectrometric Data

The mass spectrum of Ethyl 4-(butylamino)benzoate is typically obtained using electron impact (EI) ionization.[14][16]

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 221 | Molecular Ion [M]⁺ |

| 178 | [M - C₂H₅O]⁺ |

| 176 | [M - C₂H₅O₂]⁺ |

| 150 | [M - C₄H₉N]⁺ |

Data sourced from PubChem and ChemicalBook.[4][17]

Experimental Protocol for Mass Spectrometry (Electron Impact)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[16]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[16][18] This process knocks an electron off the molecule, forming a positively charged molecular ion (radical cation).[18][19]

-

Fragmentation: The high energy of the electron beam causes the molecular ion to fragment into smaller, charged and neutral pieces.[16]

-

Acceleration: The positively charged ions are accelerated by an electric field.[18]

-

Mass Analysis: The accelerated ions are directed into a mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio, often using a magnetic field.[16][18]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[16][18]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like Ethyl 4-(butylamino)benzoate.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Ethyl 4-(butylamino)benzoate | 94-32-6 [chemicalbook.com]

- 2. Ethyl-(4-n-butylamino)benzoate [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethyl 4-(butylamino)benzoate(94-32-6) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl 4-(butylamino)benzoate(94-32-6) 13C NMR spectrum [chemicalbook.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. Experimental Design [web.mit.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. Ethyl 4-(butylamino)benzoate | C13H19NO2 | CID 66746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the NMR Chemical Shifts of Ethyl 4-(butylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 4-(butylamino)benzoate. The document focuses on the ¹H and ¹³C NMR chemical shifts, offering a valuable resource for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for ethyl 4-(butylamino)benzoate, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.

¹H NMR Chemical Shifts

The proton NMR spectrum provides information about the different types of protons in a molecule and their immediate chemical environment. The assignments are based on the chemical shifts (δ) in parts per million (ppm), their multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and the number of protons.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to -COOEt) | 7.860 | d | 2H |

| Aromatic (ortho to -NH) | 6.531 | d | 2H |

| -O-CH₂-CH₃ | 4.307 | q | 2H |

| -NH- | 4.1 (approx.) | br s | 1H |

| -NH-CH₂- | 3.141 | t | 2H |

| -NH-CH₂-CH₂- | 1.595 | m | 2H |

| -CH₂-CH₃ (butyl) | 1.417 | m | 2H |

| -O-CH₂-CH₃ | 1.352 | t | 3H |

| -CH₂-CH₃ (butyl) | 0.951 | t | 3H |

Table 1: ¹H NMR chemical shifts and assignments for ethyl 4-(butylamino)benzoate in CDCl₃.[1]

¹³C NMR Chemical Shifts

Experimental Protocol for NMR Spectroscopy

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like ethyl 4-(butylamino)benzoate.

1. Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of ethyl 4-(butylamino)benzoate for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use a deuterated solvent, typically 0.6-0.7 mL of chloroform-d (B32938) (CDCl₃), as it is a common solvent for non-polar to moderately polar organic compounds and is referenced in the available data.

-

Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). A small amount can be added directly to the sample, or it may already be present in the deuterated solvent.

2. NMR Instrument Parameters (General Recommendations for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of -2 to 12 ppm is generally adequate.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualizations

The following diagrams illustrate the logical workflow for NMR analysis and the correlation between the chemical structure of ethyl 4-(butylamino)benzoate and its ¹H NMR signals.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-(butylamino)benzoate

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the mass spectrometry fragmentation pattern of Ethyl 4-(butylamino)benzoate. This comprehensive whitepaper provides a detailed analysis of the compound's behavior under electron ionization, offering critical insights for its identification and characterization in complex matrices.

Ethyl 4-(butylamino)benzoate, a molecule of interest in pharmaceutical and chemical research, exhibits a distinct fragmentation pattern under mass spectrometry, a powerful analytical technique used to determine the molecular weight and structure of compounds. This guide elucidates the primary fragmentation pathways, supported by quantitative data and detailed visualizations, to facilitate a deeper understanding of its mass spectral characteristics.

The molecular ion of Ethyl 4-(butylamino)benzoate is observed at a mass-to-charge ratio (m/z) of 221, consistent with its molecular weight of approximately 221.29 g/mol .[1][2][3] Upon electron ionization, the molecule undergoes a series of characteristic fragmentation events, providing a unique fingerprint for its identification.

Core Fragmentation Pathways

The fragmentation of Ethyl 4-(butylamino)benzoate is primarily driven by cleavages at the ester and butylamino functional groups. The most prominent fragmentation, leading to the base peak at m/z 178, involves the loss of a propyl radical (C3H7•) from the butyl group attached to the nitrogen atom. This process, known as alpha-cleavage, is a common fragmentation mechanism for N-alkyl substituted anilines.

Another significant fragmentation pathway involves the cleavage of the ethoxy group (-OCH2CH3) from the ester moiety, resulting in a fragment ion at m/z 176. Further fragmentation can occur through the loss of carbon monoxide (CO) from this ion to produce a fragment at m/z 148. Additionally, a fragment at m/z 150 is consistently observed, which can be attributed to the loss of the entire ethyl ester group followed by a hydrogen rearrangement.[1][4]

Quantitative Mass Spectral Data

The relative intensities of the major fragment ions observed in the electron ionization mass spectrum of Ethyl 4-(butylamino)benzoate are summarized in the table below. This data is crucial for the unambiguous identification of the compound in analytical workflows.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 221 | 13.8 | [M]+• (Molecular Ion) |

| 178 | 100.0 | [M - C3H7]+ (Base Peak) |

| 176 | 13.8 | [M - OCH2CH3]+ |

| 150 | 25.8 | [M - COOCH2CH3 + H]+ |

Data sourced from an electron ionization (EI) spectrum obtained at 75 eV.[4]

Visualizing the Fragmentation Cascade

To further clarify the fragmentation logic, the following diagram illustrates the primary fragmentation pathways of Ethyl 4-(butylamino)benzoate.

Caption: Primary fragmentation pathways of Ethyl 4-(butylamino)benzoate.

Experimental Protocol: A Standardized Approach

While specific instrumental parameters can vary, a general methodology for the analysis of Ethyl 4-(butylamino)benzoate by gas chromatography-mass spectrometry (GC-MS) is outlined below. This protocol serves as a foundational template for researchers developing analytical methods for this and related compounds.

1. Sample Preparation:

-

Dissolve a known quantity of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.

-

Perform serial dilutions as necessary to achieve the desired concentration for analysis.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (a standard value for generating reproducible spectra).[4]

-

Source Temperature: 230 °C.[4]

-

Quadrupole Temperature: 150 °C.[4]

-

Mass Range: Scan from m/z 40 to 300.

-

Data Acquisition: Full scan mode.

The following workflow diagram provides a visual representation of the analytical process.

Caption: General experimental workflow for GC-MS analysis.

This technical guide provides a foundational understanding of the mass spectrometric behavior of Ethyl 4-(butylamino)benzoate. The detailed fragmentation analysis and standardized experimental protocol are intended to support the scientific community in the accurate identification and quantification of this compound in various research and development applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(butylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 4-(butylamino)benzoate, a key intermediate in the synthesis of various organic molecules. The information is presented to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Physicochemical Properties

The fundamental physicochemical characteristics of Ethyl 4-(butylamino)benzoate are summarized in the table below, providing a consolidated reference for laboratory and development work.

| Property | Value | Source(s) |

| Molecular Formula | C13H19NO2 | [1][2][3] |

| Molecular Weight | 221.30 g/mol | [2][4] |

| Melting Point | 68-70 °C | [1][2][3][5][6] |

| Boiling Point | 220 °C at 2 mmHg | [1][2][5] |

| Density | 1.039 - 1.0451 g/cm³ (estimate) | [1][2][5] |

| Appearance | White to Off-White/Light yellow powder/crystalline compound | [1][3][4] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [1][2] |

| pKa (Predicted) | 2.61 ± 0.32 | [1][2] |

| Vapor Pressure | 9.87E-05 mmHg at 25°C | [1] |

| Flash Point | 158.4°C | [1][5] |

| Refractive Index (Estimate) | 1.5175 - 1.534 | [1][2][5] |

| CAS Number | 94-32-6 | [1][2][3][4][5] |

Experimental Protocols

Detailed experimental procedures are crucial for the consistent and reproducible characterization of chemical compounds. The following sections outline the synthesis of Ethyl 4-(butylamino)benzoate and general methods for determining key physicochemical properties.

2.1. Synthesis of Ethyl 4-(butylamino)benzoate

A common method for the synthesis of Ethyl 4-(butylamino)benzoate involves the reductive amination of ethyl p-nitrobenzoate.[7]

Materials:

-

p-Nitrobenzoate (0.48 mol, 93.9g)

-

Methanol (4.32 moles, 138.2g)

-

n-Butyraldehyde (0.53 mol, 38.1g)

-

Zinc powder (1.92 mol, 124.8g)

-

Acetic acid (3.84 mol, 230.4g)

-

Ethyl acetate

-

Water

Procedure:

-

To a 1L four-necked flask equipped with a stirrer, spherical condenser, thermometer, and constant pressure dropping funnel, add p-nitrobenzoate and methanol.

-

Add n-butyraldehyde and zinc powder to the mixture.

-

Cool the reaction vessel to 0-5 °C.

-

Slowly add acetic acid to the system over a period of 30 minutes.

-

Allow the reaction to proceed at room temperature for approximately 2 hours, monitoring the progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture will be a light brown-yellow transparent liquid. Perform direct pumping filtration.

-

Wash the filter cake with water (3 x 50 mL) to remove generated salts and recover zinc powder.

-

Evaporate the methanol from the mother liquor under reduced pressure for recovery.

-

Dissolve the remaining residue in 200 mL of ethyl acetate.

-

Wash the organic phase to remove residual salts and acetic acid.

-

Dry the organic phase to yield the crude Ethyl 4-(butylamino)benzoate. This process has a reported yield of 94.7%.[7]

2.2. General Methodologies for Physicochemical Property Determination

The characterization of active pharmaceutical ingredients (APIs) and their intermediates relies on a suite of standardized analytical techniques.[8] While specific experimental protocols for Ethyl 4-(butylamino)benzoate are not detailed in the provided search results, the following are general methods applicable for determining its key properties.

-

Melting Point: Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to determine the melting point of a solid. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.[8]

-

Boiling Point: The boiling point is typically determined at reduced pressure for high-boiling compounds to prevent decomposition. The substance is heated under a specific vacuum pressure, and the temperature at which it boils is recorded.

-

Solubility: The solubility of a compound in various solvents is determined by adding a known amount of the solid to a known volume of the solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then measured, often using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]

-

pKa: The pKa, or acid dissociation constant, can be determined potentiometrically by titrating a solution of the compound with a standard acid or base and monitoring the pH. Spectrophotometric methods can also be used, where the absorbance of the solution is measured at different pH values.

-

LogP (Partition Coefficient): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is typically determined using the shake-flask method, where the compound is dissolved in a mixture of octanol (B41247) and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Visualizations

3.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 4-(butylamino)benzoate.

References

- 1. ethyl 4-(butylamino)benzoate [chembk.com]

- 2. Ethyl 4-(butylamino)benzoate | 94-32-6 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Ethyl 4-(butylamino)benzoate | C13H19NO2 | CID 66746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Ethyl 4-(butylamino)benzoate 98 94-32-6 [sigmaaldrich.com]

- 7. 2017erp.com [2017erp.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Ethyl 4-(butylamino)benzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(butylamino)benzoate and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, ranging from well-established local anesthetic properties to promising anticancer and antimicrobial potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this area.

Local Anesthetic Activity

The foundational biological activity of ethyl 4-(butylamino)benzoate derivatives lies in their capacity to induce local anesthesia. Structurally related to benzocaine (B179285), these compounds function by reversibly blocking voltage-gated sodium channels in the neuronal cell membrane. This blockade prevents the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials, resulting in a temporary loss of sensation in the targeted area. The efficacy of these derivatives is often influenced by the lipophilicity and the nature of the substituents on the amino group and the aromatic ring.

Mechanism of Action: Sodium Channel Blockade

Local anesthetics, including ethyl 4-(butylamino)benzoate derivatives, exert their effects by physically obstructing the transmembrane pore of sodium channels. This interaction is state-dependent, meaning the drug has a higher affinity for the channels in their open or inactivated states, which are more prevalent during high-frequency neuronal firing, such as that which occurs during a pain response.

Anticancer Potential

Emerging research has highlighted the potential of ethyl 4-(butylamino)benzoate derivatives as anticancer agents. Their mechanism of action in this context is believed to involve the inhibition of key signaling pathways that are often dysregulated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR Signaling Pathway Inhibition

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and metastasis. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream pathways like the Ras-Raf-MEK-ERK and PI3K-Akt pathways. Certain derivatives of ethyl 4-(butylamino)benzoate have been investigated for their ability to inhibit EGFR tyrosine kinase, thereby blocking the initiation of these pro-survival signals and inducing apoptosis in cancer cells.

Below is a diagram illustrating the simplified EGFR signaling pathway and the point of inhibition by targeted therapies.

Quantitative Anticancer Activity Data

The cytotoxic effects of various ethyl 4-(butylamino)benzoate derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolidine derivative of benzocaine (6) | HepG-2 | 12.5 ± 1.1 | [1] |

| Thiazolidine derivative of benzocaine (6) | HCT-116 | 15.2 ± 1.3 | [1] |

| Thiazolidine derivative of benzocaine (6) | MCF-7 | 9.8 ± 0.9 | [1] |

| Thiazolidine derivative of benzocaine (7b) | HepG-2 | 10.1 ± 0.9 | [1] |

| Thiazolidine derivative of benzocaine (7b) | HCT-116 | 11.3 ± 1.0 | [1] |

| Thiazolidine derivative of benzocaine (7b) | MCF-7 | 7.5 ± 0.7 | [1] |

Antimicrobial Activity

Derivatives of 4-aminobenzoic acid, the parent scaffold of ethyl 4-(butylamino)benzoate, are known to possess antimicrobial properties. This activity often stems from their ability to interfere with the folate biosynthesis pathway in microorganisms, which is essential for their growth and replication.

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

In many bacteria, dihydropteroate synthase (DHPS) is a crucial enzyme in the folic acid synthesis pathway. It catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. Ethyl 4-(butylamino)benzoate derivatives can act as competitive inhibitors of DHPS, mimicking the natural substrate pABA and thereby blocking the production of dihydrofolic acid, a precursor for essential nucleotides and amino acids.

The following diagram illustrates the microbial folate synthesis pathway and the inhibitory action of these derivatives.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiazolidine derivative of benzocaine (6) | S. aureus | 15.6 | [1] |

| Thiazolidine derivative of benzocaine (6) | B. subtilis | 31.2 | [1] |

| Thiazolidine derivative of benzocaine (6) | E. coli | 31.2 | [1] |

| Thiazolidine derivative of benzocaine (6) | P. aeruginosa | 62.5 | [1] |

| Thiazolidine derivative of benzocaine (7b) | S. aureus | 7.8 | [1] |

| Thiazolidine derivative of benzocaine (7b) | B. subtilis | 15.6 | [1] |

| Thiazolidine derivative of benzocaine (7b) | E. coli | 15.6 | [1] |

| Thiazolidine derivative of benzocaine (7b) | P. aeruginosa | 31.2 | [1] |

Experimental Protocols

Synthesis of Ethyl 4-(butylamino)benzoate

A common synthetic route to ethyl 4-(butylamino)benzoate involves the reductive amination of ethyl p-nitrobenzoate.

Materials:

-

p-Nitrobenzoate

-

n-Butyraldehyde

-

Zinc powder

-

Acetic acid

-

Ethyl acetate (B1210297)

-

Water

Procedure:

-

To a four-necked flask equipped with a stirrer, condenser, thermometer, and dropping funnel, add p-nitrobenzoate and methanol.

-

Add n-butyraldehyde and zinc powder to the mixture.

-

Cool the mixture to 0-5°C and slowly add acetic acid over 30 minutes.

-

Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC). This typically takes about 2 hours.

-

After the reaction is complete, filter the mixture to obtain a light brown-yellow transparent liquid. Wash the filter cake with water.

-

Evaporate the methanol from the filtrate under reduced pressure.

-

Dissolve the remaining residue in ethyl acetate and wash with water to remove salts and acetic acid.

-

Dry the organic phase to yield the crude ethyl p-butylamino benzoate.[2]

The following diagram outlines the general workflow for the synthesis and purification of ethyl 4-(butylamino)benzoate.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

Ethyl 4-(butylamino)benzoate derivatives are a class of compounds with significant and diverse biological activities. While their role as local anesthetics is well-established, their potential as anticancer and antimicrobial agents presents exciting avenues for future drug discovery and development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon the therapeutic potential of these versatile molecules. Further structure-activity relationship (SAR) studies are warranted to optimize their efficacy and selectivity for various biological targets.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-(butylamino)benzoate from Ethyl p-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-(butylamino)benzoate, a valuable intermediate in pharmaceutical and chemical synthesis.[1][2] Two primary synthetic routes originating from Ethyl p-nitrobenzoate are presented: a direct one-pot reductive amination and a classical two-step approach involving the reduction of the nitro group followed by N-alkylation. This guide offers comprehensive methodologies, quantitative data summaries, and visual representations of the synthetic pathways to aid researchers in the successful preparation of the target compound.

Introduction

Ethyl 4-(butylamino)benzoate is an N-alkylated derivative of aminobenzoic acid.[2] Its structure is foundational for various applications, including its use as an intermediate in the synthesis of biologically active molecules.[1] The synthesis of this compound from readily available starting materials like Ethyl p-nitrobenzoate is a key process for obtaining this versatile building block. This document outlines two effective synthetic strategies.

Synthetic Pathways Overview

The synthesis of Ethyl 4-(butylamino)benzoate from Ethyl p-nitrobenzoate can be achieved through two main routes:

-

Route 1: One-Pot Reductive Amination: This efficient method involves the simultaneous reduction of the nitro group of Ethyl p-nitrobenzoate and the reductive amination of the resulting amino group with n-butyraldehyde in the presence of a reducing agent.[3][4]

-

Route 2: Two-Step Synthesis: This classical approach first involves the reduction of Ethyl p-nitrobenzoate to Ethyl p-aminobenzoate (Benzocaine).[5][6][7] The intermediate is then isolated and subsequently N-alkylated using a butyl halide to yield the final product.

The following diagram illustrates these two synthetic pathways.

Caption: Synthetic routes for Ethyl 4-(butylamino)benzoate.

Experimental Protocols

Route 1: One-Pot Reductive Amination

This protocol is adapted from a documented procedure for the direct synthesis of Ethyl p-butylaminobenzoate.[3][4]

Materials:

-

Ethyl p-nitrobenzoate

-

n-butyraldehyde

-

Zinc powder

-

Acetic acid

-

Ethyl acetate (B1210297)

-

Water

-

1L four-necked flask equipped with a stirrer, spherical condenser, thermometer, and constant pressure dropping funnel

Procedure:

-

To the 1L four-necked flask, add 93.9 g (0.48 mol) of Ethyl p-nitrobenzoate and 138.2 g (4.32 mol) of methanol.

-

Add 38.1 g (0.53 mol) of n-butyraldehyde and 124.8 g (1.92 mol) of zinc powder to the flask.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add 230.4 g (3.84 mol) of acetic acid to the mixture over a period of 30 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC), which should take approximately 2 hours.

-

Upon completion, filter the reaction mixture to obtain a light brown-yellow transparent liquid.

-

Wash the filter cake with water (3 x 50 mL).

-

Evaporate the methanol from the mother liquor under reduced pressure.

-

Dissolve the remaining residue in 200 mL of ethyl acetate.

-

Wash the organic phase with water to remove salts and residual acetic acid.

-

Dry the organic phase over anhydrous sodium sulfate (B86663).

-

Concentrate the organic phase under reduced pressure to yield the crude Ethyl p-butylaminobenzoate.

Expected Yield: Approximately 100.8 g of crude product (94.7% yield).[3][4]

Route 2: Two-Step Synthesis

This protocol utilizes catalytic hydrogenation, a common and efficient method for nitro group reduction.[6][7]

Materials:

-

Ethyl p-nitrobenzoate

-

Platinum oxide (PtO₂) catalyst

-

Catalytic reduction apparatus

-

Ether

Procedure:

-

In the reaction bottle of a catalytic reduction apparatus, dissolve 19.5 g (0.1 mol) of Ethyl p-nitrobenzoate in 150 cc of 95% ethanol.

-

Add 0.2 g of platinum oxide catalyst to the solution.

-

Shake the mixture under a hydrogen atmosphere until three molecular equivalents of hydrogen have been absorbed (approximately 7 minutes).

-

Filter the reaction mixture to remove the platinum catalyst.

-

Remove the ethanol from the filtrate by distillation.

-

Recrystallize the resulting solid from approximately 40 cc of ether to obtain pure Ethyl p-aminobenzoate.

Expected Yield: 15–16.5 g (91–100% of the theoretical amount).[6][7]

This is a general protocol for N-alkylation.

Materials:

-

Ethyl p-aminobenzoate

-

1-Bromobutane (B133212) (Butyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask, dissolve Ethyl p-aminobenzoate (1 equivalent) in acetonitrile.

-

Add potassium carbonate (2-3 equivalents) to the solution.

-

Add 1-bromobutane (1.1-1.5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation

The following tables summarize the quantitative data for the described synthetic protocols.

Table 1: Reagents and Yield for One-Pot Reductive Amination

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| Ethyl p-nitrobenzoate | 195.16 | 93.9 | 0.48 | 1.0 |

| n-butyraldehyde | 72.11 | 38.1 | 0.53 | 1.1 |

| Zinc powder | 65.38 | 124.8 | 1.92 | 4.0 |

| Acetic acid | 60.05 | 230.4 | 3.84 | 8.0 |

| Methanol | 32.04 | 138.2 | 4.32 | 9.0 |

| Product | ||||

| Ethyl 4-(butylamino)benzoate (Crude) | 221.30 | 100.8 | 0.455 | 94.7% Yield |

Table 2: Reagents and Yield for Two-Step Synthesis (Step 1: Reduction)

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| Ethyl p-nitrobenzoate | 195.16 | 19.5 | 0.1 | 1.0 |

| Platinum oxide (PtO₂) | 227.08 | 0.2 | - | Catalyst |

| 95% Ethanol | - | 150 cc | - | Solvent |

| Product | ||||

| Ethyl p-aminobenzoate | 165.19 | 15 - 16.5 | 0.091-0.1 | 91-100% Yield |

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the one-pot synthesis and purification process.

Caption: Workflow for one-pot synthesis and purification.

References

- 1. Ethyl 4-(butylamino) benzoate - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. Ethyl 4-(butylamino)benzoate | 94-32-6 [chemicalbook.com]

- 3. 2017erp.com [2017erp.com]

- 4. researchgate.net [researchgate.net]

- 5. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]

- 6. Preparation of Ethyl p-aminobenzoate - Chempedia - LookChem [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Laboratory Scale Synthesis of Ethyl 4-(butylamino)benzoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of Ethyl 4-(butylamino)benzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients. Two effective synthetic routes are presented: a one-pot reductive amination starting from ethyl 4-nitrobenzoate (B1230335) and a two-step process involving the reductive amination of ethyl 4-aminobenzoate (B8803810). These methods offer high yields and purity, suitable for research and development purposes. This application note includes comprehensive experimental procedures, safety guidelines, characterization data, and a visual workflow to ensure reproducibility and safe execution in a laboratory setting.

Introduction

Ethyl 4-(butylamino)benzoate is a secondary amine derivative of benzoic acid. Its structural motif is found in a variety of pharmacologically active molecules. The synthesis of such secondary amines is a fundamental transformation in organic chemistry, often pivotal in the development of new drug candidates. This document outlines two reliable and scalable laboratory methods for its preparation. The first method is a one-pot synthesis from ethyl 4-nitrobenzoate, offering a streamlined process. The second method, a classical reductive amination of ethyl 4-aminobenzoate, provides a high-yielding alternative. Both protocols are presented with detailed step-by-step instructions to facilitate successful synthesis.

Reaction Schemes

Method 1: One-Pot Synthesis from Ethyl 4-Nitrobenzoate

Method 2: Reductive Amination of Ethyl 4-Aminobenzoate

Step 1: Imine Formation

Step 2: Reduction to the Amine

Experimental Protocols

Method 1: One-Pot Synthesis from Ethyl 4-Nitrobenzoate

This protocol is adapted from a documented industrial synthesis.[1]

Materials and Equipment:

-

1L four-necked round-bottom flask

-

Mechanical stirrer

-

Spherical condenser

-

Thermometer

-

Constant pressure dropping funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4-nitrobenzoate | 195.16 | 93.9 g | 0.48 |

| Methanol (B129727) | 32.04 | 138.2 g (175 mL) | 4.32 |

| n-Butyraldehyde | 72.11 | 38.1 g (47 mL) | 0.53 |

| Zinc Powder | 65.38 | 124.8 g | 1.92 |

| Acetic Acid | 60.05 | 230.4 g (220 mL) | 3.84 |

| Ethyl Acetate | 88.11 | 200 mL | - |

| Water | 18.02 | As needed | - |

Procedure:

-

Reaction Setup: To a 1L four-necked flask equipped with a mechanical stirrer, spherical condenser, thermometer, and a constant pressure dropping funnel, add ethyl 4-nitrobenzoate (93.9 g, 0.48 mol) and methanol (138.2 g, 4.32 mol).

-

Addition of Reagents: To the stirred suspension, add n-butyraldehyde (38.1 g, 0.53 mol) followed by zinc powder (124.8 g, 1.92 mol).

-

Cooling and Acid Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add acetic acid (230.4 g, 3.84 mol) to the mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

-

Work-up: Upon completion, filter the reaction mixture by suction filtration to obtain a light brown-yellow transparent liquid. Wash the filter cake with water (3 x 50 mL). The zinc powder can be recovered from the filter cake.

-

Solvent Removal and Extraction: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator. Dissolve the remaining residue in 200 mL of ethyl acetate.

-

Washing: Wash the organic phase with water to remove salts and residual acetic acid.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Yield: This procedure is reported to yield approximately 100.8 g (94.7%) of crude Ethyl 4-(butylamino)benzoate.[1]

Method 2: Reductive Amination of Ethyl 4-Aminobenzoate

This protocol is a general method adapted for the specific synthesis of Ethyl 4-(butylamino)benzoate.

Materials and Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4-aminobenzoate | 165.19 | 8.26 g | 0.05 |

| Butyraldehyde (B50154) | 72.11 | 4.33 g (5.3 mL) | 0.06 |

| Dichloromethane (B109758) (DCM) | 84.93 | 100 mL | - |

| Sodium Triacetoxyborohydride (B8407120) | 211.94 | 12.7 g | 0.06 |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 4-aminobenzoate (8.26 g, 0.05 mol) in 100 mL of dichloromethane (DCM).

-

Aldehyde Addition: To the stirred solution, add butyraldehyde (4.33 g, 0.06 mol). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (12.7 g, 0.06 mol) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

Quenching: Slowly quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Characterization of Ethyl 4-(butylamino)benzoate

Physical Properties:

| Property | Value |

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.29 g/mol |

| Appearance | Light yellow powder |

| Melting Point | 68-70 °C |

| Boiling Point | 220 °C at 2 mmHg |

Spectroscopic Data:

| Data Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, 2H), 6.58 (d, 2H), 4.31 (q, 2H), 4.2 (br s, 1H), 3.15 (t, 2H), 1.62 (m, 2H), 1.42 (m, 2H), 1.35 (t, 3H), 0.96 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ 166.9, 151.7, 131.5, 119.5, 111.8, 60.2, 43.1, 31.2, 20.2, 14.5, 13.9 |

| IR (KBr disc, cm⁻¹) | 3370 (N-H), 2958, 2870 (C-H), 1685 (C=O), 1605, 1520 (aromatic C=C) |

| Mass Spectrum (EI, m/z) | 221 (M+), 178, 150, 120 |

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

-

Ethyl 4-nitrobenzoate: May cause eye, skin, and respiratory tract irritation.

-

Zinc Powder: Flammable solid. Contact with water or damp air evolves hydrogen gas, which is flammable and can be explosive in a confined space.

-

Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

Ethyl 4-aminobenzoate: Toxic to aquatic life with long-lasting effects.

-

Butyraldehyde: Highly flammable liquid and vapor. Causes serious eye irritation.

-

Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes skin and serious eye damage.

Consult the Safety Data Sheets (SDS) for each reagent before use for complete safety information.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 4-(butylamino)benzoate.

References

Application Note and Protocol: Purification of Ethyl 4-(butylamino)benzoate by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(butylamino)benzoate is an organic compound used in chemical synthesis and is structurally related to local anesthetics like Benzocaine.[1][2][3] As with many active pharmaceutical ingredients and intermediates, achieving high purity is critical for downstream applications and to ensure safety and efficacy in drug development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[4] This application note provides a detailed protocol for the purification of Ethyl 4-(butylamino)benzoate by recrystallization, adapted from established methods for structurally similar benzoate (B1203000) esters.

Physicochemical Properties

A summary of the key physical and chemical properties of Ethyl 4-(butylamino)benzoate is presented in Table 1. This data is essential for designing the recrystallization protocol, particularly the melting point for assessing purity and the boiling point for solvent selection.

Table 1: Physicochemical Data for Ethyl 4-(butylamino)benzoate

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₂ | [5] |

| Molecular Weight | 221.30 g/mol | [6] |

| Melting Point | 68-70 °C (lit.) | [6][7][8] |

| Boiling Point | 220 °C at 2 mmHg (lit.) | [6][8] |

| Appearance | Light yellow powder | [5][7] |

| CAS Number | 94-32-6 | [6] |

Recrystallization Protocol

This protocol is based on the widely used ethanol (B145695)/water solvent system, which is effective for the recrystallization of analogous compounds such as Benzocaine.[2][3][9][10] The principle relies on the high solubility of the compound in hot ethanol and its low solubility in the cold solvent mixture, allowing for the formation of pure crystals upon cooling.

Materials and Equipment

-

Crude Ethyl 4-(butylamino)benzoate

-

Ethanol (95% or absolute)

-

Deionized Water

-

Activated Carbon (optional, for colored impurities)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Stemless funnel

-

Filter paper

-

Büchner funnel and vacuum flask

-

Vacuum source

-

Ice bath

-

Drying oven or desiccator

Experimental Procedure

-

Dissolution: Place the crude Ethyl 4-(butylamino)benzoate into an Erlenmeyer flask with a magnetic stir bar. For each gram of crude material, add approximately 5-10 mL of ethanol. Heat the mixture on a hot plate with stirring until the solvent begins to gently boil and the solid has completely dissolved.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution, then reheat to boiling for a few minutes. The activated carbon will adsorb colored impurities.

-

Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel and a receiving Erlenmeyer flask to prevent premature crystallization. Filter the hot solution to remove the solid impurities.

-

Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy (persistent turbidity). This indicates that the solution is saturated.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (e.g., 50:50) to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a ventilated oven at 40-50 °C or under vacuum in a desiccator until a constant mass is achieved.

Safety Precautions

-